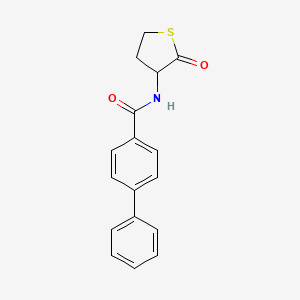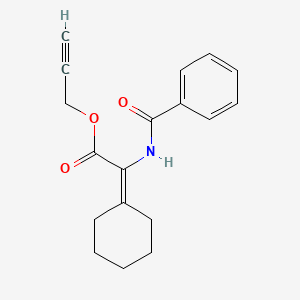![molecular formula C23H29NO3 B5085557 1-[3-(benzyloxy)-4-methoxyphenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5085557.png)
1-[3-(benzyloxy)-4-methoxyphenyl]octahydro-4a(2H)-isoquinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(benzyloxy)-4-methoxyphenyl]octahydro-4a(2H)-isoquinolinol, commonly known as BOIMQ, is a chemical compound with potential therapeutic applications. BOIMQ has been the subject of scientific research in recent years, with studies exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
BOIMQ acts as a partial agonist at both dopamine and serotonin receptors, meaning it can both activate and inhibit these receptors depending on the context. This mechanism of action is thought to underlie its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that BOIMQ can have a range of biochemical and physiological effects, including changes in dopamine and serotonin levels in the brain, alterations in neural activity, and changes in behavior. These effects suggest that BOIMQ has potential as a valuable tool in the study of neurotransmitter systems and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BOIMQ is its specificity for dopamine and serotonin receptors, making it a valuable tool for studying these systems. However, its partial agonist activity may also limit its usefulness in some contexts. Additionally, BOIMQ may have potential side effects that could complicate its use in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on BOIMQ. One area of interest is its potential therapeutic applications in neurological disorders, particularly Parkinson's disease and depression. Additionally, further research is needed to fully understand its mechanism of action and the biochemical and physiological effects it has on the brain. Finally, BOIMQ may have potential applications in the development of new drugs targeting dopamine and serotonin receptors.
Métodos De Síntesis
BOIMQ can be synthesized using a multi-step process involving the reaction of various chemical compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with benzyl bromide, followed by reduction with lithium aluminum hydride to produce 3-(benzyloxy)-4-methoxyphenylacetic acid. This compound is then reacted with cyclohexanone in the presence of sodium hydride to produce the final product, BOIMQ.
Aplicaciones Científicas De Investigación
BOIMQ has potential applications in scientific research, particularly in the study of neurotransmitter systems. It has been shown to modulate dopamine and serotonin receptors in the brain, making it a valuable tool in the study of these systems. BOIMQ has also been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease and depression.
Propiedades
IUPAC Name |
1-(4-methoxy-3-phenylmethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-26-20-11-10-18(15-21(20)27-16-17-7-3-2-4-8-17)22-19-9-5-6-12-23(19,25)13-14-24-22/h2-4,7-8,10-11,15,19,22,24-25H,5-6,9,12-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYVEWHMISGRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3CCCCC3(CCN2)O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl}-2,2-dimethylpropanamide](/img/structure/B5085474.png)
![3-(2-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5085475.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5085486.png)
![4-methyl-4-{[3-(4-methylmorpholin-4-ium-4-yl)propanoyl]amino}tetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B5085496.png)


![1-[4-(2,5-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5085520.png)
![2-acetyl-8-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5085531.png)

![4-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5085548.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5085574.png)

![ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5085586.png)
![N-{4-hydroxy-3,5-dimethyl-2-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5085591.png)